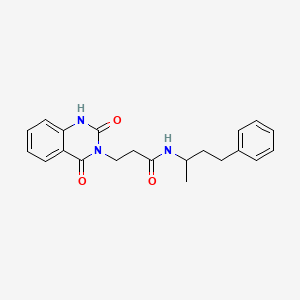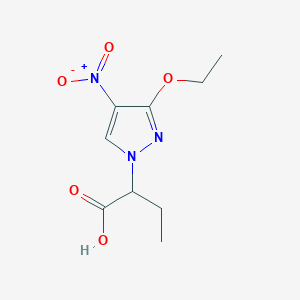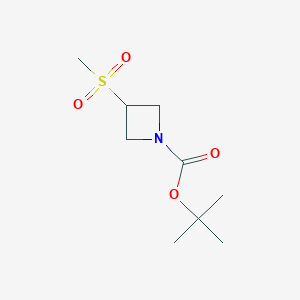![molecular formula C7H6F3N3OS B2810841 N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide CAS No. 2361641-93-0](/img/structure/B2810841.png)
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized through a specific method and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide is not fully understood, but it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell survival and proliferation. Additionally, it has also been found to modulate the expression of specific genes, which are involved in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, it has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. Moreover, it has also been found to exhibit significant antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide in lab experiments are its high yield and purity, as well as its potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for the research on N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide. One potential direction is to investigate its potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, further investigation into its mechanism of action is needed to fully understand its potential applications in various scientific research fields. Moreover, its potential as an anti-inflammatory and antimicrobial agent needs to be further explored, and its safety profile needs to be evaluated in preclinical and clinical studies.
Métodos De Síntesis
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide can be synthesized through a specific method involving the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with propargyl bromide. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through column chromatography. The yield of the product obtained through this method is high, and the purity is also satisfactory.
Aplicaciones Científicas De Investigación
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide has been found to exhibit promising applications in various scientific research fields. It has been studied extensively for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has also been investigated for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Moreover, it has also been studied for its potential as an antimicrobial agent, as it has been found to exhibit significant activity against various bacterial strains.
Propiedades
IUPAC Name |
N-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3OS/c1-2-4(14)11-3-5-12-13-6(15-5)7(8,9)10/h2H,1,3H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTZDKFOBQBEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2810759.png)
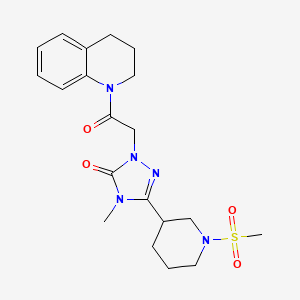
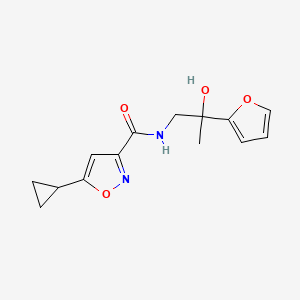
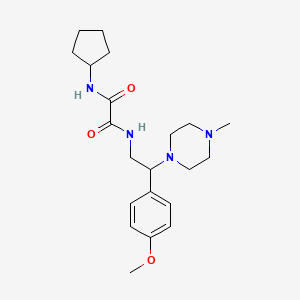
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)
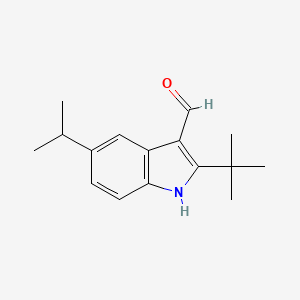
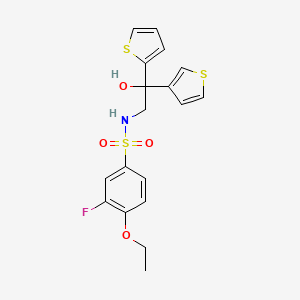
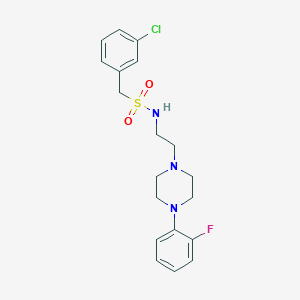
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)
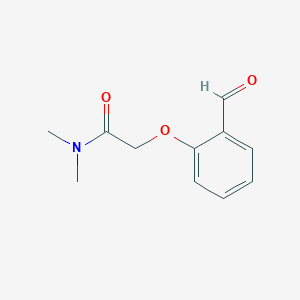
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)
